molecular formula C21H27NO5S B2399194 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034349-60-3

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2399194
CAS No.: 2034349-60-3
M. Wt: 405.51
InChI Key: LJVFCQPIIPVKIX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic amide derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophores common in bioactive molecules, including a 4-methoxyphenyl moiety and a 4-(methylsulfonyl)phenyl group, which are known to influence a compound's physicochemical properties and interactions with biological targets . The presence of the methylsulfonyl group is a notable feature in various pharmacologically active compounds and can be critical for modulating potency and selectivity . Similarly, the 4-methoxyphenyl group is a prevalent structural element in compounds studied for a range of biological activities . The propanamide linker, bearing a hydroxy-methoxy substituted propyl group, adds complexity and potential for hydrogen bonding, which can be exploited in the design of novel enzyme inhibitors or receptor ligands. Research into structurally related amide compounds has demonstrated their potential as valuable scaffolds in developing new therapeutic agents, highlighting the utility of this compound for exploratory synthesis and biological screening in a strictly controlled research environment .

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(4-methylsulfonylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-21(24,14-17-4-9-18(27-2)10-5-17)15-22-20(23)13-8-16-6-11-19(12-7-16)28(3,25)26/h4-7,9-12,24H,8,13-15H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVFCQPIIPVKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a complex organic compound, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H26N2O4S and a molecular weight of 406.5 g/mol. It belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonamide group (-SO2NH2), which is known for its antibacterial properties. The unique structural features of this compound may contribute to additional pharmacological activities .

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of Hydroxy-Methoxyphenyl Intermediate : The reaction of 4-methoxyphenol with suitable reagents introduces hydroxy and methyl groups.
  • Introduction of Sulfonamide Group : The intermediate is then reacted with sulfonyl chloride under basic conditions to form the sulfonamide linkage.
  • Final Assembly : Coupling the intermediate with 2-methylpropylamine yields the final product .

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of related compounds in various cancer cell lines, including breast cancer (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cell lines. For instance, compounds structurally similar to this compound have shown significant antiproliferative activity with IC50 values ranging from 0.33 to 7.10 μM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.50
Compound BHeLa0.82
Compound CA27801.51
Compound DK5620.63

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes by mimicking natural substrates due to its sulfonamide group. This inhibition can disrupt biochemical pathways critical for cancer cell proliferation .

Case Studies

In a recent study, this compound was tested alongside other sulfonamide derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, suggesting that modifications in the chemical structure could enhance their biological activity .

Applications in Research

This compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Pharmacology : Investigating its role in enzyme inhibition and other biochemical pathways.
  • Chemical Research : Serving as a building block for synthesizing other bioactive compounds .

Q & A

Q. What are the key steps in synthesizing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how is purity ensured?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of 3-(4-(methylsulfonyl)phenyl)propanoyl chloride with the hydroxy-methylpropylamine intermediate under controlled pH (6–7) and temperature (0–5°C) to prevent side reactions .
  • Functional group protection : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during intermediate steps .
  • Catalytic optimization : Transition metal catalysts (e.g., Pd/C) may enhance yield in sulfonyl group incorporation . Purity validation employs HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .

Q. Which analytical techniques are critical for structural elucidation and quality control?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., methoxy group at δ 3.8 ppm, methylsulfonyl at δ 3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 476.18) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and impurity profiles .

Q. How are the compound’s physicochemical properties (e.g., solubility, logP) determined experimentally?

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, measured via UV-Vis spectroscopy .
  • logP : Experimental determination via octanol-water partitioning, validated against computational models (e.g., Molinspiration) .
  • Melting point : Differential Scanning Calorimetry (DSC) identifies thermal stability (e.g., mp = 148–150°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

  • Assay standardization : Control for variables like cell line passage number (HeLa vs. HEK293), serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (24 vs. 48 hr) .
  • Impurity profiling : Use LC-MS to detect trace aldehydes or sulfonic acid byproducts that may antagonize target enzymes .
  • Dose-response validation : Replicate studies with orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent modification : Compare analogs (e.g., replacing 4-methoxyphenyl with 4-cyanophenyl reduces logP by 0.5 units but enhances target binding) .
  • Stereochemical effects : Enantiomeric separation via chiral HPLC to assess (R)- vs. (S)-configurations’ impact on COX-2 inhibition .
  • Bioisosteric replacement : Swap methylsulfonyl with trifluoromethanesulfonyl to improve metabolic stability .

Q. What computational methods predict binding modes and metabolic pathways?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR), highlighting hydrogen bonds with Tyr355 and Val523 .
  • ADME prediction : SwissADME forecasts CYP3A4-mediated oxidation of the methoxyphenyl group as a primary metabolic pathway .
  • MD simulations : GROMACS assesses conformational stability in lipid bilayers for blood-brain barrier permeability studies .

Q. How do reaction conditions influence scalability and yield in multi-step synthesis?

  • Solvent optimization : Replace THF with 2-MeTHF for greener chemistry and easier recycling .
  • Catalyst screening : Pd(OAc)2/Xantphos improves Buchwald-Hartwig coupling yields (85% vs. 60% with Pd2(dba)3) .
  • Temperature gradients : Stepwise heating (25°C → 80°C) minimizes epimerization during amide formation .

Methodological Considerations

Q. What protocols validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization at 42–55°C after compound treatment .
  • Knockdown/rescue experiments : siRNA silencing of COX-2 followed by IC50 shift analysis confirms on-target effects .

Q. How is stability under physiological conditions assessed?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, or 40°C/75% RH for 14 days, analyzing degradation products via LC-MS .
  • Plasma stability : Incubate in human plasma (37°C, 1 hr) and quantify parent compound via LC-MS/MS .

Q. What statistical approaches address variability in high-throughput screening data?

  • Z’-factor analysis : Ensure robust assay performance (Z’ > 0.5) by testing positive/negative controls .
  • ANOVA with post-hoc tests : Correct for batch effects in multi-plate experiments .

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